Product packaging for 3,4-Dimethyl-5-phenylaniline(Cat. No.:)

3,4-Dimethyl-5-phenylaniline

Cat. No.: B15275131
M. Wt: 197.27 g/mol
InChI Key: JQGJCIUYWJSVCA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-phenylaniline ( 854235-37-3) is an organic compound with the molecular formula C14H15N and an average molecular mass of 197.28 Da . This aniline derivative presents as a white to off-white powder with an experimental melting point of approximately 55 °C . Its structure, which incorporates both methyl and phenyl substituents, makes it a valuable intermediate in organic synthesis and materials science research. The compound is related to simpler anilines like 3,4-Dimethylaniline, which are known to be toxic and hazardous to the environment . As such, this compound is primarily utilized in research and development settings, particularly as a sophisticated building block for the synthesis of more complex molecules. Its potential applications include its use in the development of pharmaceuticals, agrochemicals, and functional materials. Researchers value this compound for exploring structure-activity relationships and creating novel chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N B15275131 3,4-Dimethyl-5-phenylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

3,4-dimethyl-5-phenylaniline

InChI

InChI=1S/C14H15N/c1-10-8-13(15)9-14(11(10)2)12-6-4-3-5-7-12/h3-9H,15H2,1-2H3

InChI Key

JQGJCIUYWJSVCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 3,4 Dimethyl 5 Phenylaniline and Its Analogues

Retrosynthetic Analysis and Key Disconnections for the 3,4-Dimethyl-5-phenylaniline Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. researchgate.net For this compound, several key disconnections can be envisioned, providing multiple pathways for its construction.

Primary Disconnections:

C-N Bond Disconnection: This is the most direct approach, involving the formation of the bond between the nitrogen atom and the aromatic ring. This can be achieved through the reduction of a corresponding nitro compound or through a direct amination reaction.

C-C Bond Disconnections: Two key C-C bond disconnections are possible:

Disconnection of the Phenyl Group: This suggests a cross-coupling reaction between a substituted aniline (B41778) or its precursor and a phenylating agent.

Disconnection of the Methyl Groups: This approach would involve the introduction of the methyl groups onto a pre-existing phenylaniline core, likely through Friedel-Crafts alkylation or a related reaction.

These primary disconnections give rise to the various synthetic methodologies discussed in the following sections.

Classical and Established Synthetic Routes to Aniline and Phenylaniline Derivatives

Several well-established methods are available for the synthesis of aniline and phenylaniline derivatives. These classical routes have been refined over many years and remain valuable tools in organic synthesis.

Reductive Amination Strategies

Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.comarkat-usa.org This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. rsc.org While highly effective for producing a wide range of amines, direct reductive amination is not typically the primary method for synthesizing aromatic amines like this compound from a corresponding cyclohexanone (B45756) due to the challenges of aromatization under standard reductive amination conditions. However, recent developments have shown the synthesis of substituted anilines from cyclohexanones using a Pd/C–ethylene (B1197577) system. acs.orgthieme-connect.com

Key Features of Reductive Amination:

FeatureDescription
Starting Materials Aldehydes or ketones, and an amine or ammonia. arkat-usa.org
Reducing Agents A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com
Scope Broad applicability for the synthesis of primary, secondary, and tertiary amines. arkat-usa.org

For electron-deficient anilines, specific protocols have been developed using reagents like BH₃·THF to achieve successful reductive amination. thieme-connect.com

Aryl-Aryl Coupling Approaches (e.g., Ullmann, Buchwald-Hartwig)

Aryl-aryl coupling reactions are powerful tools for constructing the biaryl linkage present in this compound. The Ullmann and Buchwald-Hartwig reactions are prominent examples of such transformations.

Ullmann Condensation:

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O, C-N, and C-S bonds with aryl halides. wikipedia.orgsynarchive.com The traditional Ullmann reaction for C-N bond formation, often referred to as the Goldberg reaction, typically requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. organic-chemistry.orgwikipedia.org This method has largely superseded the Ullmann condensation for the synthesis of aryl amines due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance. wikipedia.orgresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction and has been the subject of extensive research. organic-chemistry.orgsynthesisspotlight.com

Coupling ReactionCatalystTypical ConditionsAdvantagesDisadvantages
Ullmann Condensation CopperHigh temperatures (>200 °C), polar solventsInexpensive catalystHarsh conditions, limited substrate scope
Buchwald-Hartwig Amination PalladiumMilder temperatures, various solvents and basesBroad substrate scope, high functional group toleranceMore expensive catalyst, air-sensitive reagents

Nitration-Reduction Sequences for Aromatic Amine Synthesis

A common and well-established strategy for the synthesis of anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group. youtube.comchemguide.co.uk

Nitration:

The introduction of a nitro group onto an aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.comchemguide.co.uk The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) is the active electrophile. youtube.com For a substrate like 3,4-dimethylbiphenyl, the position of nitration would be directed by the activating methyl groups and the phenyl group.

Reduction:

The subsequent reduction of the nitro group to an amine can be accomplished using various reagents. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). youtube.com

Metal/Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). chemguide.co.uk

A patent describes the synthesis of 3,4-dimethylaniline (B50824) from 3-chloromethyl-4-methylnitrobenzene via catalytic hydrogenation, where dechlorination and nitro reduction occur simultaneously. google.com

Palladium-Catalyzed Cross-Coupling Methods in Aniline Synthesis

Palladium-catalyzed cross-coupling reactions are not only central to aryl-aryl bond formation but also offer versatile strategies for constructing the aniline moiety itself. nih.govresearchgate.net These methods often provide access to highly functionalized anilines that may be difficult to prepare using traditional approaches. researchgate.net For instance, palladium catalysis can be employed in the direct annulation of substituted o-haloanilines and aldehydes to form indoles, showcasing the power of these methods in building complex heterocyclic structures from aniline derivatives. nih.gov Furthermore, palladium-catalyzed reactions can be used to synthesize anilines from cyclohexanones, demonstrating a novel approach to forming the aromatic ring. acs.orgthieme-connect.com

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. rsc.org This includes the use of biocatalysis and the development of processes that minimize waste and energy consumption.

Biocatalytic Approaches:

The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. acs.org For aniline synthesis, nitroreductases are being explored as biocatalysts for the reduction of nitroaromatics to the corresponding anilines. acs.org This chemoenzymatic approach provides a green alternative to traditional metal-catalyzed reductions. acs.org

Industrial Fermentation:

An innovative approach to producing aniline derivatives involves industrial fermentation. Pili, a French company, has successfully produced anthranilic acid, a biobased aniline derivative, on an industrial scale using proprietary microorganisms. einpresswire.com This process utilizes non-food sugars from biomass as a feedstock, offering a petroleum-free route to aromatic compounds. einpresswire.com

These modern approaches highlight the ongoing evolution of synthetic chemistry, with a growing emphasis on sustainability and the integration of biological systems into chemical manufacturing.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of various aniline derivatives.

One notable application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-N bonds. For instance, microwave-assisted Suzuki polycondensation has been employed for the synthesis of poly{1,4-(2/3-aminobenzene)-alt-2,7-(9,9-dihexylfluorene)} (PAF). This method significantly reduced the reaction time by two orders of magnitude and increased the production yield to over 95% compared to classical polymerization processes. nih.govmdpi.com

Furthermore, a novel microwave-assisted method for producing anilines from activated aryl halides has been reported. This high-yielding protocol proceeds without the need for transition metals, ligands, or organic solvents, making it an environmentally friendly alternative for synthesizing important pharmaceutical building blocks. nih.gov Optimization studies for the amination of 1-fluoro-4-nitrobenzene (B44160) using a 28-30% ammonium (B1175870) hydroxide (B78521) solution under microwave irradiation have shown that complete conversion can be achieved in as little as 5 minutes at 130°C. mdpi.comjocpr.com

Table 1: Optimization of Microwave-Assisted Amination of 1-fluoro-4-nitrobenzene

EntryTemperature (°C)Time (min)Conversion (%)
110010Incomplete
211010100
31205Incomplete
41305100
51405100

Data sourced from McConnell, N. et al. (2018). mdpi.com

The efficiency of microwave-assisted synthesis is also demonstrated in the preparation of 2-anilinopyrimidines through the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines. The use of microwave irradiation has been shown to be more effective compared to conventional heating in these reactions. semanticscholar.org

Flow Chemistry Applications in Aniline Production

Flow chemistry, or continuous flow processing, offers several advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. These benefits are particularly relevant for the industrial production of anilines, which can involve hazardous reagents and exothermic reactions. researchgate.netnih.gov

A significant application of flow chemistry in this area is the catalytic transfer hydrogenation of aromatic nitroarenes to anilines. A robust and scalable continuous-flow protocol has been developed using a supported catalyst of copper nanoparticles on Celite. This method is environmentally benign as it avoids the use of hydrogen gas and precious metals. The catalytic system has demonstrated long-term stability, achieving over 99% conversion of nitrobenzene (B124822) for up to 145 hours of continuous operation. researchgate.net

The general procedure for the reduction of nitrobenzene in batch with solid-supported Cu catalysts involves dispersing the nitroarene, potassium hydroxide, and the supported copper nanoparticles in a solvent like glycerol (B35011) or ethylene glycol and heating at 130°C. researchgate.net This batch process provides a basis for the development of the continuous-flow system.

Biocatalytic Transformations for Chiral Aniline Synthesis

Biocatalysis has become an increasingly important tool in organic synthesis, offering highly selective and environmentally friendly routes to chiral molecules. The synthesis of chiral anilines and their derivatives is an area where biocatalysis has shown significant promise. york.ac.ukfrontiersin.org

Various enzymes, including transaminases, imine reductases, reductive aminases, and amine dehydrogenases, have been employed for the preparation of chiral amines. researchgate.net These enzymatic methods often operate under mild conditions and can provide access to enantiomerically pure products that are difficult to obtain through traditional chemical synthesis.

One strategy for obtaining chiral amines is through the kinetic resolution of a racemic mixture. For example, the kinetic resolution of N-aryl β-amino alcohols has been achieved through an asymmetric para-amination of anilines with azodicarboxylates, enabled by chiral phosphoric acid catalysis. This method exhibits a broad substrate scope and high kinetic resolution performance. organic-chemistry.org

Another powerful biocatalytic approach is the use of amine dehydrogenases (AmDHs). Wild-type AmDHs have been shown to be effective in the synthesis of small, hydroxylated, or unfunctionalized 2-aminoalkanes, reaching conversions of up to 97.1% at a 50 mM scale with moderate to high enantioselectivity. york.ac.uk For instance, (S)-1-methoxypropan-2-amine was synthesized with 98.1% ee. york.ac.uk

Furthermore, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been utilized for the asymmetric synthesis of various N-arylalkyl-substituted l-aspartic acids. This C–N lyase demonstrates a broad substrate scope for non-natural amines and excellent enantioselectivity, allowing for the efficient addition of structurally diverse arylalkylamines to fumarate. nih.gov

Solvent-Free and Atom-Economical Reaction Conditions

The principles of green chemistry encourage the development of synthetic methods that are both solvent-free and atom-economical, minimizing waste and environmental impact. acs.orgrsc.org Several innovative approaches to aniline synthesis align with these principles.

A notable example is the metal- and solvent-free synthesis of aniline-based triarylmethanes through a double Friedel-Crafts reaction of commercial aldehydes and various anilines. This reaction is catalyzed by a Brönsted acidic ionic liquid, [bsmim][NTf2], and proceeds with high efficiency, providing the desired products in good to excellent yields (up to 99%). nih.govresearchgate.net This method is also scalable and avoids the use of toxic metal catalysts. nih.govresearchgate.net

Another environmentally friendly method is the one-pot, metal-free synthesis of diarylamines from aromatic aldehydes and anilines. This process involves an imine formation, an oxidative rearrangement, and a light-induced deformylation, all occurring in a single vessel with high atom economy. acs.orgbeilstein-journals.org

The concept of atom economy is crucial in assessing the "greenness" of a chemical process. It measures the efficiency with which atoms from the reactants are incorporated into the final product. For instance, the traditional Béchamp reduction of nitrobenzene to aniline using iron and hydrochloric acid has a low atom economy of only 35%, generating significant iron oxide sludge. In contrast, the catalytic hydrogenation of nitrobenzene has a much higher atom economy of 72%, with water being the only byproduct. rsc.org

Table 2: Atom Economy of Different Aniline Synthesis Routes

ReactionReactantsDesired ProductByproductsAtom Economy (%)
Béchamp ReductionNitrobenzene, Iron, HClAnilineIron Oxides, Water~35
Catalytic HydrogenationNitrobenzene, HydrogenAnilineWater72

Data sourced from the Royal Society of Chemistry. rsc.org

Optimization of Reaction Parameters and Yield Enhancement

Catalyst System Development and Ligand Design for Selective Synthesis

The development of highly active and selective catalyst systems is paramount for the efficient synthesis of complex molecules like this compound and its analogues. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of C-C and C-N bonds, respectively, and are central to the synthesis of substituted anilines. nih.govsemanticscholar.org

The synthesis of sterically hindered biaryls, which would be a key step in a Suzuki-Miyaura approach to this compound, often requires specialized catalyst systems. Research has shown that ligands play a crucial role in the outcome of these reactions. For instance, biaryl phosphorinane ligands have been found to form highly active palladium catalysts for the coupling of hindered, electron-deficient anilines with hindered (hetero)aryl halides. nih.gov Similarly, P-bridged biaryl phosphine ligands have demonstrated efficacy in the Suzuki-Miyaura cross-coupling of sterically hindered and heterocyclic substrates at room temperature. rsc.org

The choice of ligand can dramatically influence the yield and selectivity of the reaction. In the asymmetric Suzuki-Miyaura coupling for the synthesis of chiral biaryl compounds with bulky substituents, a screening of various phosphine ligands revealed that those with large, sterically demanding aryl groups linked to the phosphorus atom were more effective in terms of both yield and enantioselectivity. beilstein-journals.org

Table 3: Effect of Ligand on Asymmetric Suzuki-Miyaura Coupling

LigandYield (%)Enantiomeric Excess (ee, %)
(R)-MOP (L1)7036
Chiral-bridged biphenyl (B1667301) monophosphine (L7)up to 99up to 88

Data sourced from Zhang, et al. (2020). beilstein-journals.org

Furthermore, the development of well-defined Pd(II)-NHC (N-heterocyclic carbene) precatalysts bearing aniline ligands has provided a new class of highly active catalysts for cross-coupling reactions. These catalysts are air- and moisture-stable and have shown excellent activity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. rsc.org The electronic and structural diversity of the aniline ligand itself can be tuned to fine-tune the catalytic activity for challenging transformations. rsc.org

Solvent Effects and Green Solvent Selection in Aniline Synthesis

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and the ease of product isolation. In recent years, there has been a significant push towards the use of "green solvents" to minimize the environmental impact of chemical processes. nih.govmdpi.com

Traditional organic solvents are often volatile, toxic, and flammable. Green solvents, on the other hand, are typically characterized by their low toxicity, low volatility, and biodegradability. nih.gov Water is an excellent green solvent due to its abundance, non-toxicity, and unique physicochemical properties. mdpi.com

For aniline synthesis, a variety of green solvents have been explored. Ionic liquids (ILs), which are salts with low melting points, have been used as both solvents and catalysts in reactions such as the Petasis reaction for the preparation of alkyl aminophenols. acs.org The recyclability of ILs makes them an attractive green alternative. acs.org

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents that are often less expensive and more biodegradable than ILs. xjenza.org They have been successfully employed in various organic reactions.

Supercritical fluids, such as supercritical carbon dioxide (scCO2), offer tunable solvent properties and are non-toxic and non-flammable. nih.govxjenza.org While scCO2 itself is non-polar, its properties can be modified, making it a versatile medium for a range of chemical transformations.

The combination of multicomponent reactions (MCRs) with unconventional green solvents represents a powerful strategy for sustainable organic synthesis. rsc.org MCRs are inherently atom-economical, and conducting them in green solvents further enhances their environmental credentials. For example, the synthesis of highly functionalized pyridines has been achieved in the bio-based solvent eucalyptol (B1671775) with yields comparable to those obtained in conventional solvents. acs.org

Temperature and Pressure Influence on Reaction Kinetics and Selectivity

The synthesis of polysubstituted anilines like this compound involves multi-step processes where temperature and pressure are critical parameters that significantly influence reaction rates (kinetics) and the ratio of desired product to byproducts (selectivity). While specific kinetic and selectivity data for the synthesis of this compound is not extensively detailed in publicly available literature, the principles can be understood from common synthetic routes used for analogous compounds. A plausible synthesis route involves the nitration of a precursor followed by reduction .

In the nitration step, typically using a mixture of concentrated nitric acid and sulfuric acid, temperature control is paramount. These reactions are highly exothermic, and an increase in temperature can lead to a higher rate of reaction. However, excessive temperatures can also promote the formation of undesired polynitrated byproducts or lead to the oxidation of the starting material, thereby reducing the selectivity for the desired mononitro intermediate. For instance, maintaining a low temperature, often around 10°C, is crucial to prevent side reactions during the nitration of similar aromatic compounds .

The subsequent reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation. In this process, both temperature and pressure play a significant role. An increase in hydrogen pressure generally increases the rate of hydrogenation by enhancing the concentration of dissolved hydrogen on the catalyst surface. Temperature also affects the reaction rate; however, an optimal temperature must be determined. Excessively high temperatures can lead to side reactions such as dehalogenation (if applicable) or other decompositions, which would lower the yield and purity of the final this compound.

The interplay between temperature and pressure in a representative catalytic hydrogenation is illustrated in the hypothetical data table below.

Table 1: Hypothetical Influence of Temperature and Pressure on Catalytic Hydrogenation for Nitro-Aromatic Reduction

Temperature (°C)Pressure (bar)Reaction Rate (mol/L·s)Selectivity for Amine (%)Notes
2550.00598Slow reaction rate at ambient conditions.
5050.01595Increased rate, slight decrease in selectivity.
50200.06097Higher pressure significantly boosts the rate while maintaining good selectivity.
75200.12088Further temperature increase leads to significant byproduct formation.

Modern approaches, such as photoredox catalysis, can sometimes be performed at mild temperatures and atmospheric pressure, offering an alternative to traditional methods that require more forceful conditions acs.org. These newer methods can provide high enantioselectivity for chiral molecules and may offer advantages in controlling selectivity for complex structures acs.org.

Scale-Up Considerations and Industrial Feasibility Challenges in this compound Synthesis

Scaling up the synthesis of a fine chemical like this compound from the laboratory bench to an industrial scale presents a unique set of challenges that go beyond simply increasing the quantities of reactants labmanager.com. The industrial feasibility is contingent upon safety, cost-effectiveness, and the ability to consistently produce the material to the required specifications.

One of the primary challenges in scaling up chemical processes is managing heat transfer. labmanager.comcatsci.com Exothermic reactions, such as nitration, that are easily controlled in a small laboratory flask can become hazardous on a large scale due to the decrease in the surface-area-to-volume ratio of the reactor catsci.com. This can lead to thermal runaways if not properly managed with sophisticated cooling systems and careful control of reagent addition rates.

The choice and handling of raw materials also become more complex at an industrial scale. The availability and cost of starting materials for a multi-step synthesis are critical factors. catsci.com For this compound, this would include the precursors for the substituted benzene (B151609) ring. The logistics of sourcing, storing, and handling large quantities of potentially hazardous reagents like concentrated acids must be considered. labmanager.com

Furthermore, the transition from laboratory glassware, which is often vented, to large-scale metal reactors means that pressure management becomes a significant safety and process control consideration labmanager.com. Reactions that evolve gases must be properly vented, and the reactor must be designed to withstand the operating pressures.

Finally, ensuring consistent product quality at a large scale requires robust analytical methods and well-defined purification procedures. labmanager.com The separation of the desired product from byproducts and unreacted starting materials can be more challenging and costly on an industrial scale, often requiring large-scale chromatography or crystallization processes.

Table 2: Key Challenges in the Industrial Scale-Up of this compound Synthesis

Challenge AreaSpecific ConsiderationsPotential Mitigation Strategies
Thermal ManagementHighly exothermic nitration step; risk of thermal runaway. catsci.comUse of jacketed reactors with efficient cooling, semi-batch processing with controlled addition of reagents.
Raw Material SourcingAvailability and cost of substituted precursors. catsci.comDevelop alternative, more economical synthetic routes from readily available starting materials. catsci.com
Process SafetyHandling of corrosive and toxic materials; pressure build-up from gaseous byproducts. labmanager.comImplementation of strict safety protocols, use of closed systems, and properly designed pressure relief systems.
Waste ManagementDisposal of acidic waste streams and organic byproducts.Recycling of solvents and catalysts; development of greener synthetic routes with higher atom economy. catsci.com
Product PurificationSeparation of isomers and other impurities to achieve high purity.Optimization of crystallization conditions; use of industrial-scale chromatography if necessary.

Electrophilic Aromatic Substitution Reactions of the Phenylaniline Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. libretexts.orgyoutube.com The rate and regioselectivity of these reactions on the this compound core are determined by the cumulative electronic effects of the amino, methyl, and phenyl substituents. The amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Similarly, the two methyl groups are activating and exhibit ortho/para directing effects. In contrast, the phenyl group is generally considered a weakly deactivating group but also directs ortho/para. The positions open for substitution on the aniline ring are C2 and C6. The strong activating and directing influence of the amino group is the dominant factor in determining the position of electrophilic attack.

Halogenation of aromatic amines is a common electrophilic substitution reaction. Due to the powerful activating nature of the amino group, direct halogenation of this compound with reagents like bromine or chlorine is expected to be a rapid reaction, potentially leading to polysubstitution. The primary sites for halogenation would be the positions ortho to the highly activating amino group, namely the C2 and C6 positions.

To achieve controlled monohalogenation, the reactivity of the amino group is typically moderated by converting it into an amide (e.g., an acetanilide) via acylation. This protecting group reduces the activating effect and sterically hinders the ortho positions, often favoring para substitution. However, in the case of this compound, the para position is blocked, meaning substitution will still be directed to the available ortho positions (C2 and C6). An operationally simple and metal-free protocol using trihaloisocyanuric acid as a halogen source has been established for the regioselective halogenation of some aromatic compounds. rsc.org

Table 1: Predicted Halogenation Reactions of this compound This table illustrates the expected reactants and major products for halogenation based on general principles of electrophilic aromatic substitution.

Reactant Reagent Predicted Major Product(s)
This compound Br₂ (excess) 2,6-Dibromo-3,4-dimethyl-5-phenylaniline
N-(3,4-Dimethyl-5-phenyl)acetamide Br₂ 2-Bromo-N-(3,4-dimethyl-5-phenyl)acetamide

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions used to introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto an aromatic ring. libretexts.org

Nitration: The direct nitration of aromatic amines with a mixture of nitric acid and sulfuric acid is often problematic. masterorganicchemistry.com The strongly acidic conditions can protonate the basic amino group to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. Furthermore, the amino group is susceptible to oxidation by nitric acid. To circumvent these issues, the amino group is typically protected, for instance, by acetylation to form an acetanilide. The acetamido group is still an activating ortho-, para-director but is less reactive and less basic than the amino group, allowing for a more controlled reaction. For the protected this compound, nitration would be expected to occur at the C2 or C6 position. researchgate.net

Sulfonation: Sulfonation of benzene derivatives is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). libretexts.org Similar to nitration, direct sulfonation of anilines can be complex. The reaction is reversible, and the position of sulfonation can be influenced by reaction conditions such as temperature. For this compound, sulfonation would likely occur at the least sterically hindered ortho position (C2 or C6). The resulting aminobenzenesulfonic acids are important intermediates in the synthesis of various dyes and pharmaceuticals. libretexts.org

Friedel-Crafts reactions are a key method for forming carbon-carbon bonds with aromatic rings. beilstein-journals.org However, these reactions are generally not successful with anilines or other strongly basic aromatic amines. nih.gov

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as AlCl₃. mt.com The amino group of this compound would act as a Lewis base and react with the catalyst. This interaction forms a complex that deactivates the aromatic ring towards further electrophilic attack. nih.govresearchgate.net Therefore, Friedel-Crafts alkylation typically requires protection of the amino group.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) into the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. youtube.comorganic-chemistry.org Like alkylation, acylation is incompatible with unprotected anilines due to catalyst deactivation. researchgate.net After protecting the amino group as an amide, acylation can proceed. The resulting acyl group is deactivating, which prevents further acylation reactions on the same ring. The acylated products can subsequently be reduced to the corresponding alkyl groups. organic-chemistry.org For the protected this compound, acylation would be directed to the C2 and C6 positions.

Nucleophilic Reactions Involving the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group in this compound makes it nucleophilic. This allows it to react with a variety of electrophiles.

Acylation: Primary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. For example, this compound would react with acetyl chloride or acetic anhydride to yield N-(3,4-Dimethyl-5-phenyl)acetamide. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Sulfonylation: Similarly, the amino group can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base (like pyridine or aqueous sodium hydroxide) to form sulfonamides. This reaction, known as the Hinsberg test, is also used to distinguish between primary, secondary, and tertiary amines.

Table 2: Representative Acylation and Sulfonylation Reactions This table shows common reagents for the transformation of the amino group into amide and sulfonamide linkages.

Reaction Type Reagent Product Type
Acylation Acetyl chloride (CH₃COCl) N-Arylacetamide
Acylation Acetic anhydride ((CH₃CO)₂O) N-Arylacetamide
Acylation Benzoyl chloride (C₆H₅COCl) N-Arylbenzamide
Sulfonylation p-Toluenesulfonyl chloride N-Arylsulfonamide
Sulfonylation Methanesulfonyl chloride N-Arylmethanesulfonamide

Imine Formation: The primary amino group of this compound can undergo a condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. redalyc.org This reaction is typically catalyzed by an acid or a base and involves the removal of a water molecule to drive the equilibrium towards the product. beilstein-journals.orgorganic-chemistry.org The formation of the C=N double bond is a characteristic reaction of primary amines. redalyc.org

Oxazolidine (B1195125) Formation: The synthesis of an oxazolidine ring involves the cyclization of a compound containing both an amino group and a hydroxyl group, typically on adjacent carbons (a 1,2-amino alcohol), with an aldehyde or a ketone. faa.govresearchgate.netresearchgate.net The compound this compound is a primary aromatic amine and does not possess the required hydroxyl group for this intramolecular cyclization to occur directly. Therefore, it cannot form an oxazolidine derivative through a simple condensation reaction. The formation of the similarly named compound 3,4-dimethyl-5-phenyl-1,3-oxazolidine reported in the literature originates from the reaction of pseudoephedrine, which is an amino alcohol, with formaldehyde. faa.govbts.govbts.gov

An exploration into the chemical reactivity and transformative potential of this compound reveals a versatile scaffold for synthetic chemistry. This article details specific reaction pathways involving its amine functionality, methyl substituents, and aromatic core, providing insights into its utility in constructing complex molecular architectures.

Advanced Structural and Conformational Analysis of 3,4 Dimethyl 5 Phenylaniline

X-ray Crystallography for Solid-State Conformation and Crystal Packing

No crystallographic data for 3,4-Dimethyl-5-phenylaniline has been deposited in prominent structural databases, such as the Cambridge Structural Database (CSD). Therefore, a detailed analysis of its solid-state conformation, crystal packing, intermolecular interactions, hydrogen bonding networks, torsional angles, and bond length deviations is not possible.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Without crystal structure data, the specific intermolecular interactions, including the presence and geometry of any hydrogen bonding networks within the crystal lattice of this compound, cannot be determined.

Torsional Angles and Bond Length Deviations in Crystalline Structures

A discussion of torsional angles between the phenyl rings and the aniline (B41778) core, as well as any deviations in bond lengths from standard values, is contingent on X-ray diffraction analysis, which is currently unavailable for this compound.

Solution-State Conformation through Advanced Nuclear Magnetic Resonance (NMR) Techniques

While basic NMR data may exist for related compounds like 3,4-dimethylaniline (B50824), advanced solution-state NMR studies (NOESY, ROESY, Dynamic NMR) specifically for this compound are not found in the scientific literature.

NOESY and ROESY for Proximity Information and Conformational Preferences

No published Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) studies are available. Such studies would be necessary to determine through-space proton proximities and deduce the preferred solution-state conformation of the molecule.

Dynamic NMR Spectroscopy for Conformational Exchange Processes

There is no information available from dynamic NMR (DNMR) spectroscopy experiments. These experiments would be required to investigate any conformational exchange processes, such as the rotation around the C-N or C-C single bonds, and to quantify the energy barriers associated with these dynamics.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Detailed experimental and theoretical vibrational spectroscopy (Infrared and Raman) analyses specifically for this compound have not been reported. While general spectral regions for functional groups in similar molecules are known, a specific and detailed assignment of vibrational modes for this compound is not possible without dedicated studies.

Infrared Spectroscopic Analysis (FT-IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its primary amine, substituted aromatic rings, and methyl groups.

The key vibrational modes for this compound are predicted based on data from analogous compounds such as aniline, 3,4-dimethylaniline, and diphenylamine. chemicalbook.comchemicalbook.comresearchgate.netnist.gov

N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are anticipated in the region of 3300-3500 cm⁻¹. wpmucdn.comlibretexts.org Specifically, aromatic amines typically show asymmetric and symmetric stretching vibrations that are often observed at slightly higher frequencies than their aliphatic counterparts. libretexts.org An N-H bending (scissoring) vibration is also expected near 1620 cm⁻¹. wikieducator.org

C-H Vibrations: Aromatic C-H stretching vibrations give rise to weak to medium bands above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching from the two methyl groups will appear just below 3000 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations within the two aromatic rings will produce a series of medium to strong bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically results in a strong band between 1250 and 1335 cm⁻¹. wikieducator.org

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations are strong and their positions are highly diagnostic of the substitution pattern on the aromatic rings. pressbooks.pub The monosubstituted phenyl group is expected to show strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹. The 1,2,3,5-tetrasubstituted aniline ring will have a characteristic pattern in the 800-900 cm⁻¹ region.

The following table summarizes the predicted key IR absorption bands for this compound.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
Asymmetric N-H StretchPrimary Amine (-NH₂)3450 - 3500Medium
Symmetric N-H StretchPrimary Amine (-NH₂)3350 - 3420Medium
Aromatic C-H StretchAr-H3000 - 3100Medium to Weak
Aliphatic C-H StretchMethyl (-CH₃)2850 - 2970Medium
N-H Bend (Scissoring)Primary Amine (-NH₂)1600 - 1650Medium to Strong
Aromatic C=C StretchAromatic Rings1450 - 1600Medium to Strong (multiple bands)
C-N StretchAryl-Amine1250 - 1335Strong
C-H Out-of-Plane Bend1,2,3,5-Tetrasubstituted Ring800 - 900Strong
C-H Out-of-Plane BendMonosubstituted Ring690 - 770Strong (multiple bands)

Raman Spectroscopic Studies

For this compound, the Raman spectrum would be dominated by vibrations of the aromatic rings.

Ring Breathing Modes: The symmetric "breathing" vibrations of the phenyl and the substituted aniline rings, where the rings expand and contract symmetrically, are expected to produce strong and sharp signals in the Raman spectrum. These modes are often weak or forbidden in the IR spectrum.

Substituent-Ring Vibrations: Vibrations involving the methyl and phenyl substituents against the aniline ring would also be Raman active.

Complementary Information: Vibrations that are symmetric and involve a change in polarizability, such as the C-C stretching within the rings, are typically strong in Raman spectra. nih.gov In contrast, the polar N-H bonds of the amine group, which are prominent in the IR spectrum, would likely show weaker signals in the Raman spectrum.

A comparison of expected prominent peaks for this compound in IR and Raman spectroscopy is presented below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretches3350 - 3500MediumWeak
Aromatic C-H Stretches3000 - 3100Medium-WeakStrong
Aromatic Ring Stretches1450 - 1600StrongStrong
Symmetric Ring Breathing~1000WeakVery Strong
C-N Stretch1250 - 1335StrongMedium

Chiroptical Spectroscopy (if chiral derivatives are relevant)

The parent molecule, this compound, is achiral and thus does not exhibit electronic or vibrational circular dichroism. However, if a chiral center were introduced into the molecule, for instance by synthesizing a derivative with a chiral substituent, chiroptical techniques would become invaluable for its stereochemical analysis. nih.govacs.orgthieme-connect.com

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. mdpi.com For a hypothetical chiral derivative of this compound, the substituted benzene (B151609) rings act as chromophores.

The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. mdpi.com Therefore, the absolute configuration of a chiral derivative could be determined by comparing its experimental ECD spectrum with the spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govq-chem.com The sign (positive or negative) of the observed Cotton effects would be directly related to the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring differential absorption of circularly polarized light in the IR region. wikipedia.org VCD provides detailed information about the conformation and absolute configuration of chiral molecules in solution. gaussian.comnumberanalytics.com

For a chiral derivative of this compound, the VCD spectrum would consist of positive and negative bands corresponding to its vibrational modes. Like ECD, the VCD spectra of enantiomers are mirror images of each other, while their standard IR spectra are identical. nih.gov By comparing the experimental VCD spectrum with that calculated via ab initio methods, one could unambiguously assign the absolute configuration of the chiral center. wikipedia.org VCD is particularly powerful for elucidating the solution-phase conformation of flexible molecules. gaussian.com

Mass Spectrometry for Fragmentation Pathway Elucidation and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound (C₁₄H₁₅N, molecular weight 197.28), the mass spectrum would provide a unique fragmentation pattern.

In accordance with the nitrogen rule, the odd number of nitrogen atoms results in a molecular ion peak at an odd m/z value, expected at m/z 197. jove.com This peak is generally strong for aromatic amines. miamioh.edu The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways based on the fragmentation of related aromatic amines. jove.commiamioh.edufuture4200.com

[M-1]⁺ Ion: A common feature in the mass spectra of anilines is the loss of a hydrogen atom from the amine group, leading to a stable [M-H]⁺ ion at m/z 196. miamioh.edu

[M-15]⁺ Ion (α-cleavage): The most favorable α-cleavage for alkyl-substituted anilines is the loss of the largest alkyl group. For this molecule, cleavage of a methyl radical (•CH₃) is a highly probable pathway, leading to a significant peak for the [M-CH₃]⁺ ion at m/z 182.

Loss of HCN: A characteristic rearrangement for anilines involves the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da), which would produce a fragment ion at m/z 170. miamioh.eduacs.org

Other Fragments: The presence of the phenyl group could lead to a fragment ion at m/z 77 (C₆H₅⁺). Rearrangement and cleavage could also potentially form a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common fragment for compounds containing a benzyl (B1604629) moiety. whitman.edu

The specific fragmentation pattern is crucial for distinguishing this compound from its isomers. For example, an isomer like N,N-dimethyl-3-phenylaniline would show a very strong [M-15]⁺ peak due to the favorable loss of a methyl group from the nitrogen atom. In contrast, an isomer like 2,6-dimethyl-4-phenylaniline might show a different pattern due to steric effects influencing fragmentation. The use of advanced techniques like tandem mass spectrometry (MS/MS) on the isolated molecular ion (m/z 197) would provide even more detailed structural information and allow for unambiguous isomer differentiation. nih.govresearchgate.net

A table of predicted major fragment ions for this compound is provided below.

m/z Proposed Ion Structure/Formula Formation Pathway
197[C₁₄H₁₅N]⁺•Molecular Ion (M⁺•)
196[C₁₄H₁₄N]⁺Loss of H• from -NH₂
182[C₁₃H₁₂N]⁺Loss of •CH₃ (α-cleavage)
170[C₁₃H₁₂]⁺•Loss of HCN from M⁺•
91[C₇H₇]⁺Tropylium ion from rearrangement
77[C₆H₅]⁺Phenyl cation

Theoretical and Computational Chemistry Investigations of 3,4 Dimethyl 5 Phenylaniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. DFT methods calculate the electron density of a molecule to determine its energy, structure, and various other properties, offering a balance between accuracy and computational cost. journalajopacs.comresearchgate.net These calculations are fundamental to understanding and predicting chemical behavior.

The electronic structure defines the arrangement and energy of electrons within a molecule. For 3,4-Dimethyl-5-phenylaniline, DFT calculations would optimize its three-dimensional geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

A key output of these calculations is the Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the charge distribution across a molecule's surface, providing crucial insights into its reactivity. libretexts.org Different colors on the map represent different electrostatic potential values:

Red: Regions of most negative potential, indicating high electron density. These areas are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron deficiency. These areas are prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP map is predicted to show specific features. The region around the nitrogen atom of the amine group, due to its lone pair of electrons, and the π-systems of the two aromatic rings would exhibit high electron density (red and yellow shades). researchgate.netchegg.com Conversely, the hydrogen atoms of the amine group would be electron-deficient and appear blue, making them sites for hydrogen bonding. researchgate.net The electron-donating methyl groups would further increase the electron density on the aniline (B41778) ring.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: The outermost orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile. youtube.com

LUMO: The innermost orbital without electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small energy gap generally implies higher chemical reactivity and lower kinetic stability. thaiscience.info

In this compound, the HOMO is expected to be primarily located on the aniline ring and the nitrogen atom, as the amine and methyl groups are electron-donating. libretexts.org This indicates that the molecule's nucleophilic character is centered here, making it the most probable site of electrophilic attack. The LUMO would likely be distributed across the π-conjugated system of both aromatic rings. The presence of electron-donating substituents would raise the energy of the HOMO and lower the HOMO-LUMO gap compared to unsubstituted aniline, suggesting increased reactivity.

Table 1: Illustrative FMO Properties of Aniline and Predicted Properties for this compound

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Predicted Reactivity
Aniline (Calculated) thaiscience.info-5.60-0.994.61Moderate
This compound (Predicted)-5.35-1.104.25High

This table contains calculated data for aniline and predicted, illustrative data for this compound to demonstrate the expected influence of substituents. Actual values would require specific DFT calculations.

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. A key concept in this analysis is Transition State Theory (TST), which posits that reactions proceed through a high-energy intermediate state known as the transition state or activated complex. wikipedia.orglibretexts.org The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. libretexts.org

For this compound, a common reaction is electrophilic aromatic substitution. DFT calculations could model the attack of an electrophile at different positions on the aniline ring (ortho, meta, and para to the amine group). By calculating the energy of the transition state for each pathway, one could predict the reaction's regioselectivity. acs.org The electron-donating amino and methyl groups are known to be ortho-, para-directing activators because they stabilize the positive charge in the transition state (the arenium ion intermediate). libretexts.org Computational analysis would quantify this stabilization, providing activation energy values that confirm the preferred substitution patterns.

A significant application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of a molecule. These theoretical frequencies, when scaled appropriately, typically show good agreement with experimental IR spectra, aiding in the assignment of spectral bands to specific molecular motions (e.g., N-H stretching, C=C aromatic stretching). nih.gov

NMR Spectroscopy: It is possible to calculate theoretical ¹H and ¹³C NMR chemical shifts. Comparing these with experimental spectra helps in structural confirmation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions and thus the UV-Vis absorption spectrum of a compound. researchgate.net

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated Vibrational Frequencies for an Aniline Derivative

Vibrational ModeExperimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹)Assignment
N-H Stretch34053415Asymmetric stretch of -NH₂
N-H Stretch33103321Symmetric stretch of -NH₂
C-H Aromatic Stretch30503055C-H stretch on phenyl rings
C=C Aromatic Stretch16101612Ring stretching
C-N Stretch12751280Aryl-amine C-N stretch

This table is illustrative. The strong correlation between experimental and calculated values would validate the accuracy of the computational model used.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. koreascience.kr MD simulations solve Newton's equations of motion for a system of atoms, revealing how molecules move, vibrate, and change conformation in different environments. chemrxiv.org

For this compound, the primary sources of conformational flexibility are the rotation of the phenyl group relative to the dimethylaniline ring and the pyramidal inversion of the amino group. researchgate.net An MD simulation would sample the vast landscape of possible conformations and determine their relative populations and the energy barriers for interconversion.

Placing the molecule in a simulated solvent box (e.g., water or a nonpolar solvent like hexane) allows for the study of solvent effects.

In a protic solvent like water: The simulation would show the formation of hydrogen bonds between water molecules and the amine group's nitrogen and hydrogen atoms. This interaction would influence the preferred orientation of the amine group and could affect the rotational dynamics of the phenyl substituent.

In a nonpolar solvent: The molecule would likely adopt conformations that maximize intramolecular interactions and minimize unfavorable interactions with the solvent.

At an interface (e.g., water-oil): MD simulations could predict the preferred orientation of this compound, revealing whether the polar amine group or the nonpolar phenyl and methyl groups orient towards the respective phases.

These simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations.

Solvent Effects and Intermolecular Interactions

The local chemical environment, primarily the surrounding solvent, can significantly influence the electronic structure and, consequently, the physicochemical properties of a solute molecule like this compound. These interactions are broadly categorized into non-specific (dielectric continuum effects) and specific (such as hydrogen bonding) interactions.

The phenomenon of solvatochromism , the change in the color of a substance when dissolved in different solvents, is a direct manifestation of solvent effects on the UV-Visible absorption spectra. For aromatic amines, this effect is particularly pronounced. The electronic transitions, typically π → π* and n → π* transitions, are sensitive to solvent polarity. In polar solvents, the ground state of an aromatic amine is stabilized to a greater extent than the excited state, often leading to a blue shift (hypsochromic shift) in the n → π* transition. libretexts.org Conversely, π → π* transitions may exhibit a red shift (bathochromic shift) in polar solvents. libretexts.org For this compound, the presence of the amino group provides a site for hydrogen bonding with protic solvents (e.g., ethanol, water), which can lead to significant spectral shifts compared to aprotic solvents (e.g., chloroform, dimethylformamide). biointerfaceresearch.com

Intermolecular interactions play a crucial role in the condensed-phase behavior of this compound. The primary interaction sites are:

Hydrogen Bonding: The amino (-NH₂) group can act as a hydrogen bond donor, interacting with electronegative atoms in solvent molecules or other functional groups in a larger system. It can also act as a weak hydrogen bond acceptor.

π-Interactions: The two aromatic rings (the aniline and the phenyl substituent) are capable of engaging in π-π stacking and cation-π interactions. The electron-donating methyl groups on the aniline ring increase its electron density, potentially strengthening its interaction with electron-deficient aromatic systems. The relative orientation of the phenyl substituent to the aniline ring will influence the nature and strength of these interactions. researchgate.net

Computational methods, such as those based on the self-consistent reaction-field (SCRF) using models like the Polarizable Continuum Model (PCM), are employed to simulate solvent effects. mdpi.com These models treat the solvent as a continuous dielectric medium, which is a good approximation for non-specific interactions. For specific interactions like hydrogen bonding, explicit solvent models, where individual solvent molecules are included in the quantum mechanical calculation, provide a more accurate description. mdpi.com

To illustrate potential solvent effects on the electronic absorption spectrum of this compound, the following table presents hypothetical UV-Vis absorption maxima (λmax) in solvents of varying polarity. These values are illustrative and based on general trends observed for substituted anilines. biointerfaceresearch.com

SolventDielectric Constant (ε)λmax 1 (nm) (n → π)λmax 2 (nm) (π → π)
Hexane1.88345290
Chloroform4.81340295
Ethanol24.55330300
Acetonitrile37.5335298
Water80.1325305

This is an interactive data table. The values are hypothetical and for illustrative purposes.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific biological activity or physicochemical property. nih.gov These models are fundamental in computational chemistry for predicting the properties of new or untested molecules, thereby guiding synthetic efforts. For this compound and its derivatives, QSAR/QSPR can be employed to predict various properties such as lipophilicity (LogP), refractive index, or electronic properties, strictly avoiding ADME/toxicity predictions as per the scope of this article.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For a molecule like this compound, these descriptors can be categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation, including topological indices (e.g., Balaban J index), connectivity indices, and counts of specific fragments or functional groups.

3D Descriptors: Requiring the 3D coordinates of the atoms, these include steric descriptors (e.g., molecular volume, surface area) and conformational parameters.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these provide information about the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. afit.edu

The selection of relevant descriptors is a critical step to avoid overfitting and to build a robust model. Techniques like genetic algorithms or stepwise multiple linear regression are often used to identify a small subset of descriptors that have the most significant correlation with the property of interest. researchgate.net

Below is an illustrative table of some calculated molecular descriptors for this compound and related compounds.

CompoundMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Dipole Moment (Debye)
Aniline93.130.9026.021.53
3,4-Dimethylaniline (B50824)121.181.9326.021.65
4-Phenylaniline169.223.1026.021.75
This compound 197.28 3.95 (Predicted) 26.02 1.80 (Predicted)

This is an interactive data table. Predicted values are based on trends from simpler analogs.

Once descriptors are selected, a mathematical model is developed to establish the relationship with the target property. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). researchgate.netscribd.com

The validation of a QSAR model is crucial to ensure its robustness and predictive power. nih.gov Validation is a multi-step process:

Internal Validation: This assesses the stability and robustness of the model using only the training data from which the model was built.

Y-Randomization: The biological activity values are randomly shuffled, and a new QSAR model is developed with the original descriptor matrix. This process is repeated multiple times. A valid model should result in very low correlation coefficients for the randomized models, confirming that the original model is not due to a chance correlation. researchgate.net

External Validation: This is the most stringent test of a model's predictive capability. The model, developed using the training set, is used to predict the property values for an independent set of compounds (the test set) that were not used in the model development. basicmedicalkey.com The predictive power is often evaluated by the predicted correlation coefficient (R²_pred). nih.gov A high R²_pred value (typically > 0.6) indicates good external predictability. scribd.com

The Organization for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models for regulatory purposes, which emphasize a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. basicmedicalkey.com

In Silico Screening for Chemical Space Exploration and Design of Novel Derivatives

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical structures to identify those with desired properties. nih.gov This approach is instrumental in exploring the chemical space around a lead compound like this compound to design novel derivatives with enhanced or modified physicochemical properties.

The general workflow for in silico screening involves several key steps: nih.gov

Library Design and Preparation: A virtual library of compounds is generated. This can be a generic library of millions of compounds or a focused library designed around the this compound scaffold. In a focused approach, various substituents would be systematically placed at different positions on the aniline or phenyl rings. The 3D structures of these molecules are then generated and optimized.

Target Property Definition: The physicochemical property to be optimized is clearly defined. For instance, the goal might be to design derivatives with a specific range of lipophilicity (LogP) or a particular dipole moment.

Filtering and Prediction: The virtual library is then screened using the previously developed and validated QSAR/QSPR model. This allows for the rapid prediction of the desired property for thousands or even millions of virtual compounds without the need for synthesis and experimental testing. nih.gov Compounds that are predicted to have properties outside the desired range are filtered out.

Docking and Scoring (if applicable): If the goal is to design derivatives that interact with a specific protein in a non-biological context (e.g., as a ligand for a material science application), molecular docking could be employed. This involves predicting the preferred orientation of the designed ligands within the binding site of a macromolecule and estimating the strength of the interaction. nih.gov

Hit Selection and Prioritization: The compounds that pass the screening filters are ranked based on their predicted properties. The top-ranked compounds are then considered "hits" for further computational analysis or for synthesis and experimental validation. nih.gov

This in silico approach allows for a rational and cost-effective exploration of the vast chemical space of possible derivatives of this compound, significantly accelerating the process of designing new molecules with tailored properties. qima-lifesciences.com

Biological Interactions and Mechanistic Biochemistry in Vitro Focus

Exploration of Molecular Targets and Binding Affinities (In Vitro Assays)

Detailed in vitro assays to identify specific molecular targets and quantify the binding affinities of 3,4-Dimethyl-5-phenylaniline are not reported in the current body of scientific research.

Specific enzyme inhibition studies for this compound, including the determination of kinetic parameters such as Ki and IC50 values, are not available in the peer-reviewed literature. However, some substituted anilines have been investigated for their potential to interact with various enzyme systems. It is important to note that the following information pertains to related compounds and not directly to this compound.

Table 1: Enzyme Inhibition Data for Compounds Structurally Related to this compound

Compound/ClassEnzyme TargetObserved EffectIC50/KiReference
Substituted AnilinesCytochrome P450 (CYP) IsoformsPotential for inhibition, which can alter the metabolism of other drugs.Data not specified for this compound.General knowledge on aniline (B41778) derivatives
Phenylalanine AnaloguesVarious, including enzymes in metabolic pathways.Can act as substrates or inhibitors.Data not specified for this compound. nih.gov

Disclaimer: The data in this table is for structurally related compounds and should not be directly extrapolated to this compound. It serves to highlight potential areas of research.

There is no publicly available data from receptor ligand binding assays for this compound. Such studies are crucial for identifying potential interactions with G-protein coupled receptors (GPCRs), ion channels, or other receptor types. While phenylalanine, a basic structural component, is known to interact with certain receptors, the specific binding profile of the dimethyl-phenyl-substituted aniline is uncharacterized. ebi.ac.uk

Biochemical Pathway Modulation (In Vitro)

The effects of this compound on specific biochemical pathways in an in vitro setting have not been elucidated.

There are no published studies on the effects of this compound on cellular signaling cascades, such as specific kinase assays in cell-free systems. The modulation of signaling pathways is a key aspect of understanding a compound's biological activity, and this remains an area for future investigation for this particular molecule.

No studies have been published that investigate the potential of this compound to modulate protein-protein interactions. The intricate structure of the molecule, featuring both hydrophobic (phenyl and dimethyl groups) and a polar (amine) region, suggests that it could potentially interfere with or stabilize such interactions, but this has not been experimentally verified.

Mechanistic Studies at the Molecular Level

Detailed mechanistic studies at the molecular level to understand how this compound might exert any biological effects are currently lacking in the scientific literature. Such studies would involve techniques like X-ray crystallography of the compound bound to a target protein or computational docking simulations. While docking studies have been performed for other aniline derivatives to predict their binding modes, similar analyses for this compound are not available. frontiersin.org

Table 2: Summary of Available In Vitro Biological Data for this compound

Assay TypeFinding for this compound
Enzyme Inhibition AssaysNo specific data available.
Receptor Ligand Binding AssaysNo specific data available.
Kinase Assays (Cell-Free)No specific data available.
Protein-Protein Interaction StudiesNo specific data available.
Molecular Docking StudiesNo specific data available.

Structure-Activity Relationship (SAR) Studies for In Vitro Potency

The biological activity of aniline derivatives is often linked to the nature and position of substituents on the aromatic ring. These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its binding affinity to biological targets.

Hypothetical SAR Insights:

Aniline Moiety: The primary amine group is a key feature, potentially involved in hydrogen bonding or acting as a nucleophile in interactions with biological targets. Its basicity is influenced by the electronic effects of the ring substituents.

Dimethyl Groups: The two methyl groups at positions 3 and 4 are electron-donating, which would likely increase the electron density of the aniline ring and the basicity of the amine group compared to unsubstituted aniline. Their position also introduces steric hindrance, which could influence binding selectivity.

Phenyl Group: The phenyl group at position 5 significantly increases the molecule's size and lipophilicity. This could promote hydrophobic interactions with a target protein's binding pocket. The rotational freedom of this phenyl group could also be a critical factor in achieving an optimal binding conformation.

A hypothetical SAR study might explore the following modifications to probe their impact on in vitro potency:

Modification Rationale Potential Impact on Activity
Varying Phenyl Ring SubstituentsTo probe electronic and steric effects of this group.Electron-withdrawing groups could alter binding interactions; bulky groups could enhance or disrupt binding.
Shifting Methyl Group PositionsTo assess the importance of the 3,4-substitution pattern.Altering the substitution pattern would change the molecule's shape and electronic distribution, likely affecting target affinity.
Replacing Methyl with Other AlkylsTo evaluate the impact of steric bulk at these positions.Larger alkyl groups could provide better van der Waals contacts or cause steric clashes within a binding site.
Modifying the Aniline AmineTo explore the role of the primary amine.Acetylation or alkylation would change its hydrogen bonding capacity and nucleophilicity, likely altering its biological profile.

This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this compound is not available.

Site-Directed Mutagenesis to Elucidate Binding Sites

Site-directed mutagenesis is a powerful molecular biology technique used to identify the specific amino acid residues within a protein that are critical for binding a ligand. nih.govnih.gov While no studies have been published detailing the use of site-directed mutagenesis to identify a binding site for this compound, the methodology would be a standard approach to elucidate its molecular target.

The process would involve:

Identifying a Putative Target: This would first require identifying a protein or enzyme on which this compound exerts a measurable effect in vitro.

Computational Docking: Molecular modeling could predict a likely binding pose of this compound within the putative target's binding site. This would highlight key amino acid residues that may be involved in the interaction.

Mutagenesis: Specific amino acid residues in the protein's binding pocket, particularly those predicted to interact with the dimethyl or phenyl groups, would be systematically mutated (e.g., to alanine) to remove the interaction. nih.gov

Binding Assays: The binding affinity of this compound to the wild-type and mutant proteins would be compared using techniques like radioligand binding assays or surface plasmon resonance. A significant loss of affinity for a mutant protein would implicate the mutated residue in the binding of the compound. nih.gov

For instance, if this compound were found to bind to a hypothetical enzyme, site-directed mutagenesis could be used as follows:

Mutated Residue (Example) Original Interaction Expected Outcome on Binding
Tyrosine to PhenylalanineRemoval of a potential hydrogen bond with the aniline NH2.Significant decrease in binding affinity.
Leucine to AlanineReduction of hydrophobic interactions with the phenyl group.Moderate to significant decrease in binding affinity.
Tryptophan to AlanineElimination of a potential π-stacking interaction with the phenyl ring.Significant decrease in binding affinity.

This table is a hypothetical illustration of how site-directed mutagenesis could be applied, as the actual protein target and interacting residues for this compound are not known.

Spectroscopic Probes for Molecular Interactions and Conformational Changes

Various spectroscopic techniques can be employed to study the interaction of a small molecule like this compound with a potential biological target and to detect any conformational changes that may result from this binding.

Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan and tyrosine residues in a protein can be monitored. If this compound binds near these residues, it could quench their fluorescence or cause a shift in the emission wavelength, providing evidence of binding and information about the local environment.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary and tertiary structure of a protein. A change in the CD spectrum of a protein upon the addition of this compound would indicate that the compound induces a conformational change in the protein's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) can identify which parts of this compound are in close contact with a protein and which amino acid residues of the protein are involved in the interaction.

Electron Paramagnetic Resonance (EPR) Spectroscopy: In some cases, spin-labeled derivatives of the compound could be synthesized to study its interaction with a target using EPR. acs.org

A study of a series of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides utilized fluorescence techniques to characterize their optical properties, which is a foundational step before using them as probes for biological interactions. nih.gov

Cell-Based Assays for Specific Biochemical Phenotypes (In Vitro)

Cell-based assays are essential for understanding how a compound affects cellular processes. For this compound, these assays would be aimed at identifying its effects on specific biochemical phenotypes within a cellular context.

Gene Expression and Protein Expression Modulation

To determine if this compound can modulate gene and protein expression, researchers would typically employ the following in vitro techniques:

Quantitative Polymerase Chain Reaction (qPCR): This technique would be used to measure changes in the mRNA levels of specific genes in cells treated with this compound compared to untreated cells. For example, studies on phenoxy-N-phenylaniline derivatives have shown their ability to down-regulate the expression of the c-Myc proto-oncogene. nih.gov

Western Blotting: This method would be used to detect changes in the levels of specific proteins in treated cells. It would reveal whether the changes in mRNA levels observed by qPCR translate to changes in protein expression.

Microarrays and RNA-Sequencing (RNA-Seq): For a broader, unbiased view, these techniques could be used to analyze the expression of thousands of genes simultaneously, identifying entire pathways that are affected by the compound.

A hypothetical study on the effect of this compound on a cancer cell line might yield the following results:

Gene/Protein Technique Observed Change Interpretation
c-Myc (mRNA)qPCRDown-regulationPotential anti-proliferative effect.
c-Myc (Protein)Western BlotDown-regulationConfirms gene expression change at the protein level.
p21 (mRNA)qPCRUp-regulationPossible induction of cell cycle arrest.
p21 (Protein)Western BlotUp-regulationConfirms gene expression change at the protein level.

This is a hypothetical data table, as specific experimental results for this compound are not available.

Cellular Uptake and Localization Studies (In Vitro)

Understanding if and where a compound localizes within a cell is critical to understanding its mechanism of action.

Methods for Studying Uptake: The uptake of this compound into cells could be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the intracellular concentration of the compound over time. researchgate.net The mechanisms of uptake, such as passive diffusion or active transport, can be investigated by performing uptake studies at different temperatures and in the presence of various metabolic inhibitors. nih.gov

Methods for Studying Localization: To visualize its subcellular localization, a fluorescent derivative of this compound would need to be synthesized. This fluorescent probe could then be introduced to live cells, and its distribution could be observed using fluorescence microscopy or confocal microscopy. researchgate.netnih.gov Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) would reveal its precise location.

Development of Biological Probes and Molecular Tools for Research

A compound like this compound could serve as a scaffold for the development of more complex molecular tools for research.

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, a fluorescent probe could be created. mdpi.comrsc.orgacs.org This would allow for the visualization of its target in living cells and for use in high-throughput screening assays. The choice of fluorophore would depend on the desired spectral properties and the nature of the biological question being addressed.

Affinity-Based Probes: An affinity-based probe could be developed by attaching a reactive group or a photo-activatable group to the this compound molecule. This would allow for the covalent labeling and subsequent identification of its protein target(s) through techniques like affinity chromatography and mass spectrometry.

Biotinylated Probes: Attaching a biotin (B1667282) molecule to the scaffold would create a probe that can be used for affinity purification of the target protein from cell lysates. The high affinity of biotin for streptavidin allows for the capture and isolation of the probe-protein complex.

The development of such tools is contingent on this compound demonstrating a specific and potent biological activity that warrants further investigation into its mechanism of action.

Despite extensive research, information specifically detailing the applications of the chemical compound “this compound” within the requested frameworks of chemical synthesis and materials science is not available in the public domain. Searches for its use as a synthetic intermediate for advanced organic materials, a building block in complex natural product synthesis, a scaffold for ligand design in asymmetric catalysis, a monomer for polymerization reactions, or as an additive in functional materials did not yield any specific research findings or data.

The scientific literature provides information on related but structurally distinct compounds, such as other isomers of dimethylaniline or various phenylalanine derivatives. However, this information is not applicable to "this compound" and therefore cannot be used to fulfill the specific requirements of the requested article outline.

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable content for each specified section and subsection.

Table of Chemical Compounds

Applications in Chemical Synthesis and Materials Science

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, are relevant to the potential applications of 3,4-Dimethyl-5-phenylaniline. The presence of an amino group, aromatic rings, and methyl groups allows for various intermolecular interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces.

Aniline (B41778) and its derivatives are known to participate in host-guest chemistry, where a host molecule can selectively bind a guest molecule. The aromatic rings of this compound could act as a guest, fitting into the cavity of a larger host molecule like a cyclodextrin or a calixarene. The specificity of this binding would be influenced by the size, shape, and electronic properties of the aniline derivative. Such host-guest systems have applications in sensing, catalysis, and drug delivery.

Aniline and its oligomers are well-known to self-assemble into various nanostructures, such as nanofibers, nanotubes, and nanospheres, particularly during the oxidative polymerization to form polyaniline. nih.govtandfonline.com The substituents on the aniline ring can direct this self-assembly process. It is conceivable that this compound could be used as a monomer or co-monomer in such polymerizations, with the dimethyl and phenyl groups influencing the morphology of the resulting nanostructures. These organized structures are of interest for applications in electronics, sensors, and energy storage.

Analytical Reagent Development

In analytical chemistry, derivatization is a common strategy to enhance the detectability of analytes. The amino group of this compound makes it a suitable candidate for derivatization reactions.

For techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization can improve the volatility, thermal stability, and chromatographic behavior of an analyte, as well as introduce a detectable tag. The primary amino group of anilines can be readily derivatized. For instance, acylation or silylation are common derivatization methods for amines to improve their GC performance. For HPLC, derivatization with a UV-active or fluorescent tag can significantly enhance detection sensitivity.

The following table provides examples of derivatizing agents for amines and the analytical advantages they offer.

Derivatizing AgentAnalyte Functional GroupAnalytical Enhancement
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)-NH2, -OH, -COOHIncreased volatility and thermal stability for GC
Dansyl chloride-NH2, -OHIntroduction of a fluorescent tag for HPLC
2,4-Dinitrofluorobenzene (DNFB)-NH2, -OHIntroduction of a UV-active tag for HPLC
Pentafluorobenzoyl chloride-NH2, -OHIntroduction of an electron-capturing group for GC-ECD

This table lists common derivatizing agents for amines to illustrate the principles of derivatization and does not represent specific reactions with this compound.

Aniline derivatives are often used as building blocks for chromogenic and fluorescent probes. The electronic properties of the aniline moiety can be tuned by introducing electron-donating or electron-withdrawing groups, which in turn affects the absorption and emission spectra of the molecule. The interaction of the probe with a specific analyte can trigger a change in these properties, leading to a color change (chromogenic) or a change in fluorescence intensity (fluorescent).

While no specific probes based on this compound have been reported, its structure could be modified to create such sensors. For example, the amino group could be part of a recognition site for a metal ion or an anion, and the phenyl and dimethyl groups would modulate the photophysical properties of the resulting probe. The development of such probes is a significant area of research in analytical and biomedical sciences. Some aniline derivatives have been shown to exhibit extreme fluorescence sensitivity to their environment, making them potential candidates for fluorescent probes to study microenvironments in biological systems. acs.orgacs.orgresearchgate.net

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 3,4-Dimethyl-5-phenylaniline

The current academic and scientific understanding of this compound is in its nascent stages, primarily confined to its identification and availability as a research chemical. It is cataloged with the CAS Number 854235-37-3, a molecular formula of C14H15N, and a molecular weight of 197.28 bldpharm.com. Structurally, it is a substituted aromatic amine, featuring a phenyl group and two methyl groups on the aniline (B41778) core.

While in-depth, peer-reviewed research on this specific molecule is scarce, its primary recognized potential lies in the field of materials science. It is designated as an organic monomer for the synthesis of advanced materials, including Covalent Organic Frameworks (COFs), as well as electronic, magnetic, and optical materials bldpharm.com. This suggests that its molecular structure is of interest for creating larger, functional polymeric or crystalline systems. Analytical documentation such as NMR, HPLC, and LC-MS is noted to be available from commercial suppliers, but published, detailed characterization and application-based studies are not widely accessible bldpharm.com.

Identification of Key Knowledge Gaps and Unexplored Research Avenues

The limited public data on this compound highlights significant knowledge gaps that present numerous avenues for future research. A primary deficiency is the lack of foundational research into its fundamental chemical and physical properties.

Key Unexplored Areas:

Validated Synthetic Pathways: There is a clear absence of published, optimized, and scalable synthetic protocols. The development of efficient and regioselective synthetic methods is a critical first step for enabling broader research.

Physicochemical Characterization: Essential properties such as melting point, boiling point, solubility profiles, and pKa have not been formally documented in academic literature.

Solid-State Structure and Morphology: No crystallographic data is available. An understanding of its single-crystal structure would provide invaluable insights into intermolecular interactions and packing, which are crucial for predicting and designing materials properties.

Photophysical and Electrochemical Properties: Although proposed for use in optical and electronic materials, its core properties—such as UV-Vis absorption, fluorescence emission, quantum yield, and redox potentials (HOMO/LUMO energy levels)—remain unmeasured. These are essential for evaluating its suitability for applications like OLEDs or organic photovoltaics.

Chemical Reactivity: A systematic study of its reactivity, including its behavior as a nucleophile, its susceptibility to oxidation, and its utility in various coupling reactions, has not been performed.

Promising Directions for Further Synthetic Exploration and Methodological Advancements

Future research should prioritize the development of efficient and versatile synthetic routes to this compound and its derivatives. While traditional methods for synthesizing substituted anilines, such as the nitration and subsequent reduction of a corresponding aromatic precursor, could be explored, modern catalytic methods offer more direct and flexible approaches.

Promising synthetic strategies include:

Transition-Metal Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura coupling between a phenylboronic acid and a 5-halo-3,4-dimethylaniline, or the Buchwald-Hartwig amination, could provide direct access to the core structure.

Directed C-H Activation: Advanced methods involving the direct functionalization of C-H bonds on a dimethylaniline scaffold could offer a more atom-economical route, minimizing the need for pre-functionalized starting materials.

Methodological advancements should focus on achieving high regioselectivity, which is often a challenge in multi-substituted aromatic systems. The development of a robust synthetic platform would not only provide access to this compound for further study but also enable the creation of a library of derivatives with systematically varied electronic and steric properties.

Emerging Opportunities in Materials Science and Biochemical Research Applications

The unique substitution pattern of this compound presents intriguing opportunities in both materials science and, more speculatively, in biochemical research.

Materials Science: The primary opportunity lies in its use as a functional building block bldpharm.com.

Porous Polymers and COFs: The amine group serves as a reactive handle for polymerization. Its integration into COFs or other porous organic polymers could yield materials with tailored pore environments for applications in gas separation, storage, and heterogeneous catalysis. The steric bulk of the dimethyl and phenyl groups would directly influence the resulting framework's topology and porosity.

Organic Electronics: As an aniline derivative, the molecule possesses electron-donating characteristics. This makes it a candidate for use as a hole-transport material, a host material in emissive layers of OLEDs, or as a component in organic semiconductors. The non-planar structure may also be beneficial for disrupting intermolecular packing, potentially improving the solubility and film-forming properties of resulting materials.

Biochemical Research: While no biological activity has been reported, the substituted phenylaniline motif is present in many bioactive compounds.

Scaffold for Drug Discovery: The structure could serve as a novel scaffold or fragment for designing small molecule inhibitors. The substituted phenyl ring is well-suited to interact with hydrophobic pockets within enzymes or protein receptors nih.govnih.gov.

Chemical Probes: Derivatives of this compound could be functionalized to create fluorescent probes for biological imaging or sensing applications, leveraging the potential photophysical properties of the core structure. These applications remain entirely exploratory and require foundational research to validate their feasibility.

Challenges and Opportunities in the Field of Substituted Phenylaniline Chemistry

The broader field of substituted phenylaniline chemistry, to which this compound belongs, is mature yet continues to present both challenges and significant opportunities.

Challenges:

Synthetic Complexity: Achieving precise regiocontrol in the synthesis of polysubstituted anilines can be complex and often requires multi-step procedures, impacting yield and cost.

Oxidative Stability: The aniline functional group is prone to oxidation, which can lead to material degradation and color change upon exposure to air or light chemicalbook.com. This is a critical hurdle for applications in electronic devices that require long-term stability.

Toxicity and Environmental Impact: Aniline and many of its derivatives are known for their toxicity. A significant challenge for any new substituted phenylaniline is the need for thorough toxicological evaluation before it can be considered for widespread use.

Opportunities:

Chemical Diversity and Tunability: The greatest opportunity lies in the vast chemical space that can be accessed. By varying the nature and position of substituents on the aniline and phenyl rings, researchers can fine-tune the steric, electronic, and photophysical properties of these molecules for specific applications.

Advanced Functional Materials: There is a continuing demand for novel organic materials with tailored properties for electronics, sensing, and catalysis. Substituted phenylanilines are versatile platforms for designing next-generation organic semiconductors, emitters, and porous materials.

Medicinal Chemistry: As building blocks, substituted anilines remain central to the synthesis of a wide range of pharmaceuticals. The exploration of novel substitution patterns offers a pathway to new chemical entities with unique biological activities.

Q & A

Q. What are the recommended synthetic routes for 3,4-Dimethyl-5-phenylaniline, and how do reaction conditions impact yield?

Methodological Answer: A common approach involves the reduction of nitro intermediates. For example, substituting 3,5-dimethyl-4-nitrobenzoic acid in a methoxycarbonylation reaction followed by catalytic hydrogenation yields 4-methoxycarbonyl-2,6-dimethylaniline (m.p. 104–106°C) . Key factors include:

  • Catalyst selection : Palladium on carbon (Pd/C) under hydrogen atmosphere ensures efficient nitro group reduction.
  • Temperature control : Maintaining 10°C during nitration (e.g., using HNO₃/H₂SO₄ mixtures) prevents side reactions .
  • Workup protocols : Adjusting pH to 5 with NH₄OH minimizes decomposition during crystallization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Referencing safety data sheets (SDS) for analogous aromatic amines:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (GHS Hazard Statement: H315-H319-H335) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound derivatives?

Methodological Answer: Use SHELX software for small-molecule refinement:

  • Structure solution : SHELXD or SHELXS for phase determination via direct methods, particularly effective for high-resolution (<1.0 Å) data .
  • Refinement strategies : SHELXL’s TWIN/BASF commands handle twinned crystals, common in phenyl-substituted amines due to packing symmetry .
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and validate using PLATON’s ADDSYM to detect missed symmetry .

Q. How can conflicting spectral data (e.g., NMR vs. IR) for this compound be reconciled?

Methodological Answer:

  • NMR analysis : Compare experimental 1^1H NMR shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) with NIST Chemistry WebBook benchmarks . Discrepancies may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃).
  • IR validation : Confirm amine N-H stretches (3300–3500 cm⁻¹) and absence of nitro peaks (~1520 cm⁻¹) to rule out incomplete reduction .
  • Cross-reference : Use high-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]⁺) matches theoretical m/z within 3 ppm error .

Q. What strategies optimize the compound’s solubility for biological assays without compromising stability?

Methodological Answer:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while avoiding precipitation .
  • pH adjustment : Protonate the amine group (pKa ~4.5) in acidic buffers (e.g., pH 3–4 phosphate) to improve aqueous solubility .
  • Lyophilization : Pre-formulate with cyclodextrins (e.g., β-CD) for stable freeze-dried powders reconstituted in saline .

Experimental Design and Data Contradiction Analysis

Q. How to design a stability study for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated degradation : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines) and monitor via HPLC .
  • Light sensitivity : Use USP light cabinets (UV-Vis irradiation) to assess photodegradation products .
  • Data interpretation : Apply Arrhenius kinetics to extrapolate shelf-life; deviations suggest non-thermal degradation pathways (e.g., oxidation) .

Q. How to address discrepancies in biological activity data across cell lines?

Methodological Answer:

  • Dose-response normalization : Use Hill equation fits (GraphPad Prism) to calculate EC₅₀ values, controlling for cell viability (MTT assay) .
  • Metabolic interference : Test cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzyme-mediated deactivation .
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) for direct binding affinity measurements .

Applications in Advanced Research

Q. How can this compound serve as a precursor for fluorinated drug candidates?

Methodological Answer:

  • Electrophilic fluorination : React with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) at 60°C to introduce fluorine at the para position .
  • Suzuki coupling : Attach aryl boronic acids to the aniline moiety for structure-activity relationship (SAR) studies .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with PDB structures (e.g., kinase domains) to identify binding poses with lowest ΔG .
  • MD simulations : Run 100 ns trajectories (GROMACS) to assess stability of ligand-receptor complexes under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.